molecular formula C12H17NO2S B8638135 ethyl 2-amino-4,4-dimethyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate

ethyl 2-amino-4,4-dimethyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B8638135
M. Wt: 239.34 g/mol
InChI Key: NIULPCHCICYQSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl 2-amino-4,4-dimethyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a heterocyclic compound with a unique structure that includes a thiophene ring fused to a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-4,4-dimethyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves the reaction of cyclopentanone, methyl cyanoacetate, and sulfur in methanol, with morpholine as a catalyst. The reaction is carried out at 35°C for 30 minutes, followed by heating at 45°C for 3 hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-amino-4,4-dimethyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

ethyl 2-amino-4,4-dimethyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-amino-4,4-dimethyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve interactions with cellular proteins and nucleic acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ethyl 2-amino-4,4-dimethyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is unique due to its specific substitution pattern and the presence of the dimethyl groups on the cyclopentane ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H17NO2S

Molecular Weight

239.34 g/mol

IUPAC Name

ethyl 2-amino-4,4-dimethyl-5,6-dihydrocyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C12H17NO2S/c1-4-15-11(14)8-9-7(16-10(8)13)5-6-12(9,2)3/h4-6,13H2,1-3H3

InChI Key

NIULPCHCICYQSD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1C(CC2)(C)C)N

Origin of Product

United States

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